molecular formula C7H4Br2N2 B2990086 6-(Dibromomethyl)nicotinonitrile CAS No. 1189128-09-3

6-(Dibromomethyl)nicotinonitrile

Cat. No.: B2990086
CAS No.: 1189128-09-3
M. Wt: 275.931
InChI Key: YQIQAYTUTMHOTP-UHFFFAOYSA-N
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Description

6-(Dibromomethyl)nicotinonitrile is an organic compound with the molecular formula C7H4Br2N2 It is a derivative of nicotinonitrile, which is a pyridine ring with a nitrile group attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibromomethyl)nicotinonitrile typically involves the bromination of 6-methyl nicotinonitrile. One common method is the electrochemical bromination process, which uses a two-phase electrolysis system. In this method, aqueous sodium bromide (40-50%) containing a catalytic amount of hydrobromic acid is used as the electrolyte, and chloroform containing the alkyl aromatic compound is used as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at 10-15°C, resulting in high yields of the dibrominated product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient brominating agents, such as N-bromosuccinimide, along with catalysts like azobisisobutyronitrile or benzoyl peroxide, can also be employed to enhance the reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(Dibromomethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetone, often in the presence of a base like triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted nicotinonitrile derivatives.

    Oxidation Reactions: Formation of oxides or other oxidized products.

    Reduction Reactions: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

6-(Dibromomethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dibromomethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The dibromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that affect their function. The nitrile group can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

6-(dibromomethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIQAYTUTMHOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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